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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological and functional activities of

two known GPR35 agonists: the synthetic compound GPR35 agonist 2 (also known as TC-G

1001) and the endogenous tryptophan metabolite, kynurenic acid. This comparison is based on

available experimental data to assist researchers in selecting the appropriate tool compound

for their studies of GPR35.

Introduction to GPR35 and its Agonists
G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in a variety of

physiological and pathological processes, including inflammation, metabolic disorders, and

pain. Its activation triggers a cascade of intracellular signaling events, primarily through Gαi/o,

Gα12/13, and β-arrestin pathways.

Kynurenic acid, an endogenous metabolite of tryptophan, was one of the first identified

agonists of GPR35. However, its potency varies significantly across species, exhibiting lower

affinity for the human receptor compared to rodent orthologs. This has raised questions about

its physiological role as the primary endogenous ligand for human GPR35.

GPR35 agonist 2 (TC-G 1001) is a potent synthetic agonist of human GPR35. It has been

characterized as a valuable tool for studying the function of the human receptor due to its

higher potency compared to kynurenic acid.
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Quantitative Comparison of Agonist Activity
The following tables summarize the available quantitative data for GPR35 agonist 2 and

kynurenic acid at human GPR35. The data is compiled from various in vitro functional assays.

Agonist Assay Type Parameter
Value (Human

GPR35)
Reference

GPR35 agonist 2

(TC-G 1001)

β-arrestin

Recruitment
pEC50 7.59 [1]

Ca2+

Mobilization

(Gαq-i5)

pEC50 8.36 [1]

β-arrestin

Recruitment
EC50 26 nM [2]

Ca2+

Mobilization
EC50 3.2 nM [2]

Kynurenic Acid

β-arrestin

Recruitment

(BRET)

pEC50 ~3.8 - 4.2 [1]

Calcium

Mobilization

(Aequorin)

EC50

Micromolar

concentrations

required

[3]

[35S]GTPγS

Binding

Stimulates

binding,

indicating Gαi/o

coupling

- [4][5]

Note: Direct comparison of absolute values should be made with caution as experimental

conditions can vary between studies. However, the data clearly indicates that GPR35 agonist
2 is significantly more potent than kynurenic acid at human GPR35.
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Both GPR35 agonist 2 and kynurenic acid activate GPR35, leading to the engagement of

multiple downstream signaling pathways. The primary pathways include G-protein dependent

and β-arrestin-mediated signaling.
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GPR35 Signaling Pathways

Species Selectivity
A critical consideration in the study of GPR35 is the marked species selectivity of its ligands.

GPR35 agonist 2 (TC-G 1001) displays a significant preference for the human GPR35

receptor, with approximately 1000-fold greater potency compared to mouse and rat orthologs
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in an IP1 accumulation assay.[1]

Kynurenic acid exhibits the opposite profile, being considerably more potent at rodent

GPR35 (pEC50 at rat GPR35 is ~7.13 in a BRET-based β-arrestin-2 assay) compared to the

human receptor.[1]

This species-dependent activity profile is a crucial factor for researchers when translating

findings from animal models to human physiology.
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Agonist Species Selectivity

Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below.

β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay measures the recruitment of β-arrestin to the activated GPR35 receptor.
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β-Arrestin Recruitment Assay Workflow
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β-Arrestin Assay Workflow

Methodology:
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Cell Plating: PathHunter® cells, engineered to co-express a ProLink™ (PK)-tagged GPR35

and an Enzyme Acceptor (EA)-tagged β-arrestin, are seeded into 384-well microplates and

incubated overnight.[6][7]

Compound Addition: Serial dilutions of GPR35 agonist 2 or kynurenic acid are added to the

cells.

Incubation: The plates are incubated for 90 minutes at 37°C to allow for agonist-induced β-

arrestin recruitment.[6]

Detection: A detection reagent containing the β-galactosidase substrate is added. The

complementation of the PK and EA enzyme fragments, brought into proximity by β-arrestin

recruitment, forms a functional β-galactosidase enzyme that hydrolyzes the substrate,

generating a chemiluminescent signal.[7]

Signal Measurement: The chemiluminescent signal is measured using a plate reader. The

intensity of the signal is proportional to the extent of β-arrestin recruitment.

Calcium Mobilization Assay (FLIPR® Assay)
This assay measures the increase in intracellular calcium concentration following GPR35

activation.

Methodology:

Cell Preparation: HEK293 cells co-transfected with GPR35 and a promiscuous Gα subunit

(e.g., Gα16 or a chimeric Gαq-i5) are seeded into 96- or 384-well black-walled, clear-bottom

plates.[6]

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM,

for approximately 60 minutes at 37°C.[6][8]

Compound Addition and Signal Detection: The plate is placed in a FLIPR® (Fluorometric

Imaging Plate Reader) instrument. Baseline fluorescence is measured before the automated

addition of GPR35 agonist 2 or kynurenic acid. The instrument then continuously monitors

the change in fluorescence intensity, which corresponds to the change in intracellular

calcium concentration.[8][9]
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[35S]GTPγS Binding Assay
This assay directly measures the activation of G proteins by monitoring the binding of the non-

hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.

Methodology:

Membrane Preparation: Membranes are prepared from cells expressing GPR35.

Assay Reaction: The membranes are incubated with [35S]GTPγS, GDP, and varying

concentrations of GPR35 agonist 2 or kynurenic acid in an appropriate assay buffer.[4][10]

[11]

Separation and Detection: The reaction is terminated, and the bound [35S]GTPγS is

separated from the unbound nucleotide, typically by rapid filtration through glass fiber filters.

The radioactivity retained on the filters, representing the amount of [35S]GTPγS bound to G

proteins, is quantified using a scintillation counter.[12] An increase in [35S]GTPγS binding in

the presence of an agonist indicates G protein activation.

Conclusion
The choice between GPR35 agonist 2 and kynurenic acid as a research tool depends heavily

on the specific experimental goals.

For studies focusing on human GPR35, GPR35 agonist 2 (TC-G 1001) is the superior

choice due to its significantly higher potency. Its use will likely yield more robust and

translatable results for human physiology.

For studies investigating GPR35 in rodent models, kynurenic acid may be a more

appropriate agonist, given its higher potency in these species. However, its off-target effects

at other receptors should be considered.

This guide highlights the importance of understanding the detailed pharmacological profiles of

tool compounds to ensure the generation of accurate and relevant experimental data in the

study of GPR35.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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